1-(3-(1H-Pyrazol-1-yl)pyrazin-2-yl)piperidin-4-amine
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Overview
Description
1-(3-(1H-Pyrazol-1-yl)pyrazin-2-yl)piperidin-4-amine is a heterocyclic compound that features a pyrazole ring fused with a pyrazine ring and a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(1H-Pyrazol-1-yl)pyrazin-2-yl)piperidin-4-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of pyrazole derivatives with pyrazine derivatives in the presence of a suitable catalyst can yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions: 1-(3-(1H-Pyrazol-1-yl)pyrazin-2-yl)piperidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, and halides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction could produce amines or alcohols .
Scientific Research Applications
1-(3-(1H-Pyrazol-1-yl)pyrazin-2-yl)piperidin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(3-(1H-Pyrazol-1-yl)pyrazin-2-yl)piperidin-4-amine involves its interaction with specific molecular targets. It may inhibit or activate certain enzymes or receptors, thereby modulating biochemical pathways. For instance, it has been studied as an inhibitor of specific kinases involved in cancer cell proliferation .
Comparison with Similar Compounds
- 3-(1H-Pyrazol-4-yl)pyrazin-2-amine
- 4-(1H-Pyrazol-1-yl)pyrimidine
- 2-(1H-Pyrazol-1-yl)pyridine
Uniqueness: 1-(3-(1H-Pyrazol-1-yl)pyrazin-2-yl)piperidin-4-amine stands out due to its unique combination of pyrazole, pyrazine, and piperidine moieties, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for developing novel therapeutic agents and studying complex biochemical pathways .
Properties
Molecular Formula |
C12H16N6 |
---|---|
Molecular Weight |
244.30 g/mol |
IUPAC Name |
1-(3-pyrazol-1-ylpyrazin-2-yl)piperidin-4-amine |
InChI |
InChI=1S/C12H16N6/c13-10-2-8-17(9-3-10)11-12(15-6-5-14-11)18-7-1-4-16-18/h1,4-7,10H,2-3,8-9,13H2 |
InChI Key |
HJVFPHKENBIVJW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1N)C2=NC=CN=C2N3C=CC=N3 |
Origin of Product |
United States |
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